molecular formula C26H22N4O3 B2839878 2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 886178-51-4

2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

カタログ番号: B2839878
CAS番号: 886178-51-4
分子量: 438.487
InChIキー: CXZWDIWGPQPEGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a complex spirocyclic oxindole derivative recognized for its potential as a potent kinase inhibitor. This compound belongs to a class of molecules designed to target and modulate key signaling pathways within cells. Its sophisticated structure, featuring the spiro[indoline-3,4'-pyrano[3,2-c]pyridine] core, is engineered for high-affinity binding to the ATP-binding sites of specific protein kinases. Research indicates this chemical scaffold exhibits significant activity against Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs) , which are critical regulators of processes such as cell proliferation, metabolism, and neuronal function. The presence of the 3-methylbenzyl and carbonitrile groups is crucial for optimizing its selectivity and potency. As a research tool, this compound is invaluable for investigating the pathological roles of dysregulated kinase signaling in diseases like cancer, neurodegenerative disorders, and diabetes. It enables scientists to probe complex cellular mechanisms, validate novel drug targets, and conduct structure-activity relationship (SAR) studies to guide the development of next-generation therapeutics. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2'-amino-6',7'-dimethyl-1-[(3-methylphenyl)methyl]-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-15-7-6-8-17(11-15)14-30-20-10-5-4-9-18(20)26(25(30)32)19(13-27)23(28)33-21-12-16(2)29(3)24(31)22(21)26/h4-12H,14,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZWDIWGPQPEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)C(=C(OC5=C4C(=O)N(C(=C5)C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a family of spiro[indoline-3,4'-pyrano-pyridine/pyrazole] derivatives. Below is a detailed comparison with analogs from the evidence:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(3-methylbenzyl), 6',7'-dimethyl, 3'-CN Likely C₂₇H₂₅N₃O₃ (inferred) ~451.5 (estimated) Spiro[indoline-pyrano[3,2-c]pyridine], 3-methylbenzyl enhances lipophilicity
2′-Amino-1-(3-fluorobenzyl)-6′-(2-methoxyethyl)-7′-methyl-... () 3-fluorobenzyl, 2-methoxyethyl, 7'-methyl C₂₇H₂₃FN₄O₄ 486.50 Fluorine substituent increases metabolic stability; methoxyethyl improves solubility
6′-Amino-1-benzyl-3′-methyl-2-oxo-... () Benzyl, 3'-methyl C₂₃H₂₀N₄O₂ 400.44 Simplified structure with benzyl group; lower molecular weight enhances bioavailability
6′-Amino-5,7-dibromo-3′-(trifluoromethyl)... () 5,7-dibromo, 3′-CF₃ C₁₅H₆Br₂F₃N₅O₂ 504.05 Bromine and trifluoromethyl groups enhance halogen bonding and electron-withdrawing effects
7-Amino-1,3-dimethyl-5-phenyl-... () 1,3-dimethyl, 5-phenyl C₁₇H₁₅N₃O₂ 293.33 Pyrano[2,3-d]pyrimidine core; phenyl group contributes to π-π stacking

Key Research Findings

Substituent Effects on Bioactivity :

  • Halogenation (e.g., Br in ) and fluorinated groups () improve target binding via hydrophobic and electrostatic interactions .
  • The 3-methylbenzyl group in the target compound likely enhances membrane permeability compared to simpler benzyl analogs () .

Synthetic Efficiency: Multicomponent reactions (e.g., ) are preferred for spirocyclic systems, offering high yields (≥90%) and scalability . Modifications at the pyrano-pyridine/pyrazole junction (e.g., ) require precise control of reaction conditions to avoid regiochemical issues .

Spectral Trends :

  • Spiro-CH protons resonate between δ 4.0–5.0 ppm across analogs ().
  • Aromatic protons in 3-methylbenzyl derivatives show upfield shifts due to electron-donating methyl groups (cf. 3-fluorobenzyl in ) .

Q & A

Q. What synthetic methodologies are recommended for constructing the spiro[indoline-3,4'-pyrano[3,2-c]pyridine] core of this compound?

The synthesis typically involves multi-step routes starting with indole derivatives and pyrano precursors. Key steps include:

  • Mannich-type reactions or Michael additions to assemble the spirocyclic framework.
  • Use of Lewis acid catalysts (e.g., Zn or Fe-based nanoparticles) to enhance regioselectivity and yield .
  • Solvent optimization (e.g., ethanol-water mixtures) to improve reaction efficiency . Example: A related spiro[indoline-3,4'-pyrano] derivative was synthesized via a Michael/hemiketalization cascade using a bifunctional squaramide organocatalyst, achieving >90% enantiomeric excess .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Chiral HPLC or polarimetry for enantiomeric excess determination .
  • 1H/13C NMR to confirm substituent positions and spiro junction integrity. For example, aromatic protons in the 6.5–8.5 ppm range and spiro carbon signals near 90–100 ppm are diagnostic .
  • HRMS to verify molecular formula, and IR spectroscopy to identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

Q. What analytical techniques are critical for assessing thermal stability and crystallinity?

  • Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., observed melting points for analogous compounds: 210–232°C) .
  • X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, particularly for polymorph screening .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized, and what catalysts are most effective?

  • Organocatalysts : Bifunctional squaramides derived from L-proline have shown superior enantioselectivity (>90% ee) in related spirocyclic systems compared to thiourea catalysts .
  • Metal-organic frameworks (MOFs) : Zn or Co-doped ferrite nanoparticles improve reaction rates and stereocontrol in polar solvents .
  • Methodological Tip : Monitor reaction progress via in-situ FTIR to track intermediate formation and adjust catalyst loading dynamically.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Case Study : Discrepancies in 1H NMR chemical shifts (e.g., NH2 protons at 6.7–7.8 ppm) may arise from solvent polarity or tautomeric equilibria. Use variable-temperature NMR or deuterium exchange experiments to identify dynamic processes .
  • Cross-Validation : Compare experimental data with DFT-calculated spectra (e.g., vibrational frequencies from B3LYP/6-31G* simulations) to assign ambiguous peaks .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s bioactivity?

  • Molecular Docking : The 3-methylbenzyl group may engage in hydrophobic interactions with enzyme pockets, while the amino and carbonyl groups form hydrogen bonds (e.g., binding to kinase ATP sites) .
  • SAR Studies : Modify the 3-methylbenzyl substituent to assess its role in cytotoxicity. For example, bromo or chloro analogs showed enhanced binding to DNA topoisomerases in related compounds .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism and hepatotoxicity. The nitrile group may pose metabolic liabilities, requiring in vitro microsomal assays for validation .
  • MD Simulations : Assess binding mode persistence in target proteins (e.g., 50 ns simulations with GROMACS) to prioritize derivatives for synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。